![molecular formula C7H3BrO2S2 B2699540 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 125493-06-3](/img/structure/B2699540.png)
6-Bromothieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
6-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3BrO2S2 and a molecular weight of 263.14 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a thieno[3,2-b]thiophene core. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the desired position on the thieno[3,2-b]thiophene ring . The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromothieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the thieno[3,2-b]thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-b]thiophene derivatives, while coupling reactions can produce complex biaryl or polyaryl compounds .
Scientific Research Applications
Pharmaceutical Development
Cancer Therapeutics
The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating cancer. Its structural characteristics allow it to interact with biological targets effectively. For instance, research has shown that derivatives of thiophene compounds exhibit potent antitumor activity by inhibiting microtubule polymerization, a key process in cell division. Compounds derived from 6-bromothieno[3,2-b]thiophene-2-carboxylic acid have been identified as potential inhibitors of tubulin polymerization, demonstrating IC50 values in the nanomolar range against various cancer cell lines .
Inflammatory Diseases
Additionally, the compound has been studied for its anti-inflammatory properties. Research indicates that thiophene derivatives can modulate immune responses, potentially leading to new treatments for inflammatory disorders . The ability to induce STING-dependent cytokine production further emphasizes its therapeutic potential in immunotherapy .
Material Science
Organic Semiconductors
In material science, this compound is utilized in developing organic semiconductors. It plays a vital role in enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells. Studies have demonstrated that incorporating thiophene units into polymeric structures can significantly improve charge transport properties and light absorption capabilities, making them suitable for high-performance photovoltaic applications .
Polymer Synthesis
The compound is also involved in synthesizing novel conjugated polymers that exhibit desirable optoelectronic properties. For example, polymers containing thieno[3,2-b]thiophene units have been synthesized and evaluated for their use in organic photovoltaics, showing promising results in terms of efficiency and stability .
Organic Synthesis
Researchers employ this compound as a building block in organic synthesis to create complex molecules with potential applications in drug discovery. Its ability to undergo various chemical transformations allows for the generation of diverse derivatives that can be screened for biological activity . The compound's versatility is evident in its use as a precursor for synthesizing other functionalized thiophenes which are valuable in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques. Its consistent chemical properties make it suitable for calibrating instruments used to analyze similar compounds in various samples. This application is crucial for ensuring accuracy and reliability in chemical analyses across different research fields .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]thiophene-2-carboxylic acid
- 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid
- 6-Chlorothieno[3,2-b]thiophene-2-carboxylic acid
Uniqueness
6-Bromothieno[3,2-b]thiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where the bromine atom plays a crucial role in the desired chemical transformations .
Biological Activity
6-Bromothieno[3,2-b]thiophene-2-carboxylic acid (CAS Number: 125493-06-3) is a sulfur-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by various research findings and case studies.
- Molecular Formula : C7H3BrO2S2
- Molar Mass : 263.13 g/mol
- Structural Characteristics : The compound features a thieno[3,2-b]thiophene core with a carboxylic acid functional group and a bromine substituent, which is believed to enhance its biological activity by influencing molecular interactions.
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anticancer agents. For instance:
- A study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B liver cancer cells. The derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.46 µM to 12.58 µM for the most active compounds, indicating a promising role in cancer therapy .
- The structural modifications in thiophene rings were found to enhance interaction with tubulin, similar to known anticancer drugs like Combretastatin A-4 (CA-4), suggesting that these compounds could disrupt cancer cell proliferation effectively .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In a study evaluating new thiophene carboxylic acid derivatives, compounds similar to this compound showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus .
- The presence of electron-withdrawing groups on the thiophene ring was correlated with enhanced antibacterial potency, indicating that structural modifications could further optimize its efficacy .
Case Studies and Research Findings
The biological activity of this compound is hypothesized to involve:
- Tubulin Binding : Similar to CA-4, it may bind to tubulin and inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells.
- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell wall synthesis or function may underlie its antimicrobial effects.
Properties
IUPAC Name |
3-bromothieno[3,2-b]thiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c8-3-2-11-4-1-5(7(9)10)12-6(3)4/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHYSKWVZFEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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